(3-Bromo-2-fluoro-6-methoxyphenyl)methanol
Overview
Description
(3-Bromo-2-fluoro-6-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol . It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-6-methoxyphenyl)methanol typically involves the bromination, fluorination, and methoxylation of phenylmethanol. The specific synthetic route may vary, but a common method includes:
Bromination: Introducing a bromine atom to the phenyl ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Adding a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introducing a methoxy group using methanol in the presence of a base like sodium methoxide (NaOMe).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoro-6-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN, NaOH
Major Products
Oxidation: (3-Bromo-2-fluoro-6-methoxyphenyl)aldehyde, (3-Bromo-2-fluoro-6-methoxyphenyl)carboxylic acid
Reduction: (2-Fluoro-6-methoxyphenyl)methanol, (3-Bromo-6-methoxyphenyl)methanol
Substitution: Various substituted phenylmethanol derivatives
Scientific Research Applications
(3-Bromo-2-fluoro-6-methoxyphenyl)methanol is used in several scientific research fields, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-6-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-6-chloro-2-fluorophenyl)methanol: Similar structure but with a chlorine atom instead of a methoxy group.
(2-Bromo-6-fluoro-3-methoxyphenyl)methanol: Similar structure but with different positions of the substituents.
Uniqueness
(3-Bromo-2-fluoro-6-methoxyphenyl)methanol is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its analogs. The presence of the methoxy group can enhance its solubility and reactivity in certain reactions, making it valuable for specific applications.
Properties
IUPAC Name |
(3-bromo-2-fluoro-6-methoxyphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHRKRDJNQZCTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.